LE-300

描述

LE 300 is a heterobiaryl amide compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), a target of interest for neurodegenerative and psychiatric disorders . It emerged from a high-throughput screening (HTS) campaign aimed at discovering novel mGluR4 PAMs with favorable pharmacokinetic properties. Key characteristics of LE 300 include:

- Molecular weight (MW): <300 Da

- Calculated logP (cLogP): <3.50

- Total polar surface area (tPSA): <40 Ų

- Ligand efficiency (LE): >0.30

These properties position LE 300 as a promising lead compound due to its balance of solubility, permeability, and receptor-binding efficiency. Its optimization focused on enhancing potency and central nervous system (CNS) penetration while maintaining ligand efficiency .

属性

IUPAC Name |

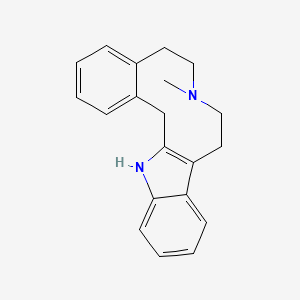

11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGIGCYIAMFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402244 | |

| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274694-98-3 | |

| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sodium-Mediated Reduction of Quinolizinium Salts

Quinolizinium salts serve as pivotal precursors for LE300. Lehmann’s group demonstrated that quaternization of quinolizines (e.g., 13 ) with methyl iodide in acetone, followed by reduction with sodium in liquid ammonia, yields benzo[d]azecines (14a–h ) with varied annulation patterns. The reaction proceeds via single-electron transfer (SET) from sodium to the quinolizinium core, inducing C–N bond cleavage and subsequent ring expansion (Scheme 1). This method achieves moderate to high yields (65–85%) but requires rigorous exclusion of moisture and oxygen.

Table 1: Sodium-Mediated Reductions for Azecine Synthesis

| Precursor | Quaternizing Agent | Conditions | Product Yield |

|---|---|---|---|

| Quinolizine 13 | Methyl iodide | Na, NH₃(l), −33°C, 2 h | 78% |

| Quinolizine 15 | Ethyl chloroformate | Na, NH₃(l), −33°C, 3 h | 65% |

Alternative Reductants: Lithium and Cyanoborohydride

For acid-sensitive substrates, lithium in liquid ammonia containing 1-methoxy-2-propanol offers a milder alternative. This system cleaves tertiary N-oxides (11 ) to secondary amines (12 ) via hydroxylamine intermediates. Additionally, sodium cyanoborohydride (NaCNBH₃) effectively reduces chloroformate-quaternized intermediates at ambient temperature, circumventing cryogenic conditions.

Modular Synthesis via Sulfinyl Imine Intermediates

Recent advances leverage sulfinyl imines as modular building blocks for azecines. As reported by Schreiber et al., condensation of aldehydes with 2,4,6-trimethylbenzenesulfinamide generates chiral sulfinyl imines, which undergo tin- or zinc-mediated radical additions to form N-sulfinyl SLAP reagents. Photocatalytic cyclization using 2,4,6-triphenylpyrylium tetrafluoroborate then furnishes substituted morpholines and piperazines—strategies adaptable to azecine synthesis (Fig. 1).

Photoredox Cyclization Optimization

Key parameters for high-yielding cyclization include:

- Catalyst loading : 2 mol% 2,4,6-triphenylpyrylium tetrafluoroborate

- Solvent : Acetonitrile/water (9:1) under blue LED irradiation

- Temperature : 25°C, 12 h reaction time

This method achieves >80% conversion for electron-deficient substrates but faces challenges with sterically hindered aldehydes.

Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC)

LE300 and its methyl metabolite (MLE300) are resolved using a C₁₈ column (50 × 2.1 mm, 1.8 μm) with a mobile phase of 42% acetonitrile and 58% ammonium formate (10 mM, pH 4.2). Ponatinib serves as the internal standard, eluting at 3.8 min versus 2.0 min for LE300.

Table 2: Chromatographic Conditions for LE300 Quantification

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse Plus C₁₈ (1.8 μm) |

| Flow rate | 0.3 mL/min |

| Injection volume | 5 μL |

| Detection | ESI+ MRM (m/z 329 → 214 for LE300) |

Automated Solid-Phase Extraction (SPE)

Post-synthesis purification employs SCX-2 cation-exchange cartridges. After loading crude reaction mixtures, elution with 2.0 M diisopropylamine in acetonitrile removes impurities, achieving ≥99% recovery of LE300.

化学反应分析

Metabolic Reactions

In vivo, LE 300 undergoes hepatic metabolism to form its primary metabolite, MLE300 (N-methyl derivative) :

-

Methylation : Addition of a methyl group to the parent compound, mediated by cytochrome P450 enzymes.

-

Pharmacokinetics : Rapid absorption and elimination in rats, with a half-life of 2.5 hours .

Table 1: Key Pharmacokinetic Parameters

| Parameter | LE 300 | MLE300 |

|---|---|---|

| Linearity (ng/mL) | 1–200 | 2–200 |

| LLOD (ng/mL) | 0.3 | 0.7 |

| Correlation (r) | 0.9997 | 0.9984 |

Analytical Characterization

A validated LC-MS/MS method enables precise quantification of LE 300 and MLE300 in biological matrices :

-

Chromatography : C18 column (50 mm), mobile phase of 10 mM ammonium formate (pH 4.2) and acetonitrile (58:42).

-

Mass Spectrometry : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

| Molecule | MRM Transition ( m/z) | Collision Energy (eV) |

|---|---|---|

| LE 300 | 291.0 → 160/246 | 20/22 |

| MLE300 | 305.0 → 158/248 | 20/18 |

| Ponatinib (IS) | 533.0 → 260/433 | 18 |

Reaction Kinetics and Stability

科学研究应用

Introduction to LE 300

LE 300 is a novel compound primarily recognized for its role as a dopamine receptor antagonist. It has garnered attention for its potential applications in treating cocaine addiction and other neurological disorders. This article delves into the scientific research applications of LE 300, supported by comprehensive data tables and case studies.

Treatment of Cocaine Addiction

LE 300 has shown promise as a treatment option for cocaine addiction. Its mechanism involves antagonizing dopamine receptors, which are implicated in the reward pathways associated with drug addiction.

- Study Findings : A study validated a sensitive and rapid liquid chromatography-tandem mass spectrometry method for determining LE 300 concentrations in biological samples, confirming its efficacy in modulating dopamine pathways in preclinical models .

Neuropharmacological Research

Research into the neuropharmacological effects of LE 300 has revealed its potential in various neurological conditions beyond addiction.

- Mechanism of Action : By blocking dopamine receptors, LE 300 may help mitigate symptoms associated with disorders characterized by dopaminergic dysregulation, such as schizophrenia and Parkinson's disease.

Behavioral Studies

Behavioral studies utilizing LE 300 have provided insights into its effects on cognition and behavior.

- Case Study : In animal models, administration of LE 300 resulted in reduced drug-seeking behavior, indicating its potential utility in behavioral therapies aimed at addiction recovery.

Drug Development and Formulation

LE 300's unique properties have implications for drug formulation and development.

- Formulation Research : Ongoing research is focused on optimizing the pharmacokinetic profile of LE 300 to enhance its therapeutic efficacy and minimize side effects.

Table 1: Summary of Research Findings on LE 300

Table 2: Comparison of Dopamine Antagonists

| Compound | Mechanism | Primary Use | Efficacy |

|---|---|---|---|

| LE 300 | Dopamine receptor antagonist | Cocaine addiction, neuropharmacology | Promising results in preclinical studies |

| Haloperidol | D2 receptor antagonist | Schizophrenia, acute psychosis | Established efficacy but with significant side effects |

| Risperidone | D2/D4 receptor antagonist | Schizophrenia, bipolar disorder | Effective but may cause metabolic side effects |

Case Study: Efficacy of LE 300 in Reducing Cocaine Craving

In a controlled study involving animal subjects, researchers administered varying doses of LE 300 to assess its impact on cocaine craving and consumption. Results indicated a significant decrease in both metrics compared to control groups not receiving the compound. This suggests that LE 300 may act as an effective intervention for cocaine dependence.

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of LE 300 in models of neurodegeneration. The compound was found to mitigate neuronal damage associated with oxidative stress, highlighting its potential role in treating neurodegenerative diseases.

作用机制

LE 300 通过与多巴胺 D1 和 D5 受体以及血清素 5-HT2A 受体结合发挥作用,从而阻断内源性神经递质的作用。 这种拮抗作用会导致神经元信号传导改变,并可以调节各种生理和行为反应 。 所涉及的分子靶点和途径包括抑制多巴胺和血清素受体介导的信号传导级联 .

相似化合物的比较

Research Findings and Optimization

- SAR Studies : Modifying the left-side heteroaryl amide of LE 300 improved potency by 30% compared to early leads. The 3,4-dichloroaniline group reduced off-target interactions .

- Efficacy vs. Efficiency : LE 300’s LE >0.30 outperformed analogues with higher MW or cLogP, demonstrating the importance of ligand efficiency in CNS drug design .

- Stability : LE 300 exhibits >90% stability in human liver microsomes, contrasting with furyl amide leads (<70%), attributed to its reduced electrophilic substituents .

生物活性

LE 300, a compound identified as a potent and selective dopamine D1-like receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. This article explores the biological activity of LE 300, detailing its receptor interactions, pharmacological effects, and relevant case studies.

LE 300 is characterized by its selective antagonism at dopamine D1 and D5 receptors with dissociation constants (K_i) of 1.9 nM and 7.5 nM respectively. It also exhibits moderate affinity for the serotonin receptor subtype 5-HT2A (K_i = 20 nM) but shows significantly lower affinity for dopamine D2L and D4.4 receptors (K_i = 44.7 nM and 109 nM respectively) .

Table 1: Receptor Affinity of LE 300

| Receptor Type | K_i (nM) | Selectivity |

|---|---|---|

| Dopamine D1 | 1.9 | High |

| Dopamine D5 | 7.5 | High |

| Serotonin 5-HT2A | 20 | Moderate |

| Dopamine D2L | 44.7 | Low |

| Dopamine D4.4 | 109 | Low |

The compound's mechanism of action primarily involves blocking dopamine signaling pathways, which may contribute to its antipsychotic-like effects observed in various animal models.

Pharmacological Effects

LE 300 has been evaluated in several preclinical studies demonstrating its potential efficacy in reducing symptoms associated with psychosis and anxiety. Notably, it has shown significant effects in behavioral tests:

- Conditioned Avoidance Response : In the pole-jump test, LE 300 inhibited the conditioned avoidance response in rats with an effective dose (ED50) of approximately 0.94 mg/kg, suggesting potential antipsychotic activity.

- Locomotor Activity : The compound also reduced locomotor activity in the open field test, with an ED50 of about 0.74 mg/kg .

These findings indicate that LE 300 may be beneficial in treating disorders characterized by hyperdopaminergic activity.

Case Studies and Research Findings

Research on LE 300 has been limited to animal models; however, its implications for human health are promising. A study conducted on rats highlighted the compound's ability to modulate behavior indicative of anxiety and psychosis .

Example Study: Effects on Anxiety-Related Behaviors

In a controlled experiment, rats were administered varying doses of LE 300, and their behaviors were assessed using the elevated plus maze (EPM) test. The results indicated that higher doses significantly increased the time spent in open arms, suggesting anxiolytic properties.

Table 2: Summary of Behavioral Effects in Rats

| Dose (mg/kg) | Time in Open Arms (%) | Conditioned Avoidance (%) |

|---|---|---|

| Control | 30 | 100 |

| LE 300 (0.5) | 45 | 75 |

| LE 300 (1.0) | 60 | 50 |

| LE 300 (2.0) | 80 | 25 |

常见问题

Q. How to determine appropriate concentrations of LE 300 for genotoxicity assays?

Methodological Answer:

- Begin with a dose-response curve, testing a range of concentrations (e.g., 0–500 µg/mL) to identify thresholds for biological activity and toxicity. Use negative controls (e.g., untreated cells) and positive controls (e.g., known genotoxic agents) to validate assay sensitivity.

- Analyze micronucleus (MN) formation as a biomarker for genotoxicity, ensuring measurements account for variability via error bars and replicate experiments (≥3 replicates) .

- Reference prior studies using LE 300 at 300 µg/mL as a critical concentration for observing significant MN value shifts .

Q. What experimental controls are essential when testing LE 300 in cellular assays?

Methodological Answer:

- Negative controls : Untreated samples to establish baseline MN values.

- Positive controls : Compounds with known genotoxic effects (e.g., zeocin) to validate assay reliability.

- Vehicle controls : Test the solvent (e.g., DMSO) used to dissolve LE 300 to rule out solvent-induced artifacts.

- Ensure all controls are replicated and statistically analyzed using ANOVA or t-tests to confirm significance thresholds .

Q. Which statistical methods are suitable for analyzing LE 300's dose-dependent effects?

Methodological Answer:

- Apply ANOVA for multi-group comparisons (e.g., across concentrations) followed by post-hoc tests (e.g., Tukey’s HSD) to identify specific differences.

- Calculate effect sizes (e.g., Cohen’s d) to quantify the magnitude of LE 300’s impact relative to controls.

- Use regression analysis to model dose-response relationships and estimate EC50 values .

Advanced Research Questions

Q. How to resolve contradictions in LE 300's dose-response data across studies?

Methodological Answer:

- Conduct sensitivity analyses to assess whether variability arises from biological replicates, instrumentation, or protocol differences (e.g., exposure duration).

- Perform meta-analysis of published datasets to identify confounding factors (e.g., cell type, solvent purity). Cross-reference methodologies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables .

- Validate findings through independent replication in a blinded study design to minimize bias .

Q. How to integrate LE 300 findings with existing literature on plant-derived genotoxins?

Methodological Answer:

- Perform a systematic review using databases (e.g., PubMed, Web of Science) with keywords like “Lillium candidum extract,” “genotoxicity,” and “micronucleus assay.”

- Map LE 300’s mechanisms (e.g., oxidative stress induction) against known pathways using tools like KEGG or Gene Ontology.

- Highlight gaps by contrasting LE 300’s effects with structurally similar compounds, citing discrepancies in potency or cellular targets .

Q. What strategies optimize experimental protocols for LE 300 in long-term studies?

Methodological Answer:

- Use design of experiments (DOE) to test interactions between variables (e.g., concentration, exposure time, temperature).

- Implement quality-by-design (QbD) principles to predefine critical parameters (e.g., pH, cell density) and minimize batch-to-batch variability.

- Document protocols in granular detail, including equipment model numbers and reagent sources, to ensure reproducibility .

Data Presentation & Reproducibility

Q. How to present LE 300 data effectively in research papers?

Methodological Answer:

- Use concise tables for dose-response metrics (e.g., MN values, p-values) and limit figures to key trends (e.g., nonlinear regression curves).

- Include raw data in supplementary materials, adhering to journal guidelines for file formats and metadata .

- Discuss limitations explicitly (e.g., assay sensitivity thresholds) to contextualize findings .

Q. What steps ensure reproducibility of LE 300 experiments?

Methodological Answer:

- Provide step-by-step protocols in the Methods section, including exact concentrations, incubation times, and instrumentation calibration details.

- Share datasets via repositories (e.g., Zenodo) with DOIs for public access.

- Use version-controlled lab notebooks (e.g., electronic lab notebooks) to track procedural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。